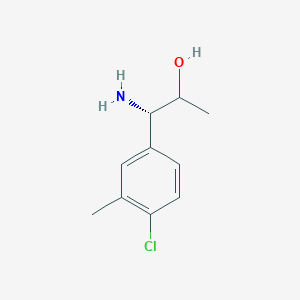

(1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17486435

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO |

|---|---|

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | (1S)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H14ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |

| Standard InChI Key | HKFFNDYCESEXKQ-OMNKOJBGSA-N |

| Isomeric SMILES | CC1=C(C=CC(=C1)[C@@H](C(C)O)N)Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)C(C(C)O)N)Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemical Configuration

The systematic name (1S)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-OL delineates its structure:

-

C1 position: A chiral center with (S)-configuration, bearing an amino group (-NH) and a 4-chloro-3-methylphenyl substituent.

-

C2 position: A secondary alcohol (-OH) group.

-

Propanol backbone: A three-carbon chain linking the aromatic and functional groups .

The stereochemistry at C1 critically influences molecular interactions, as evidenced by the distinct properties of its diastereomers, such as (1S,2R)- and (1S,2S)-configurations .

Molecular and Crystallographic Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 199.68 g/mol | |

| XLogP3-AA (LogP) | ~1.5 (estimated) | |

| Hydrogen Bond Donors | 2 (NH, OH) | |

| Hydrogen Bond Acceptors | 3 (N, O) |

X-ray crystallography of analogous compounds, such as ethyl (E)-1-chloro-3-(4-chloro-1-methyl-1H-indol-3-yl)prop-2-enoate, reveals planar aromatic systems and intramolecular hydrogen bonding, which stabilize molecular conformations .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via stereoselective methods to preserve the (S)-configuration at C1:

-

Epoxide Aminolysis:

-

Reductive Amination:

-

Condensation of 4-chloro-3-methylbenzaldehyde with nitroethane, followed by asymmetric reduction using chiral catalysts like Ru-BINAP, produces the amino alcohol.

-

Industrial-Scale Production Challenges

-

Chiral purity: Maintaining the (S)-configuration requires costly chiral auxiliaries or chromatography .

-

Byproduct formation: Competing reactions at the aromatic ring (e.g., over-chlorination) necessitate precise temperature control .

Physicochemical and Stereochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in hydrocarbons due to hydrogen bonding capacity .

-

Stability: Prone to oxidation at the amine group; storage under inert atmospheres (-20°C) is recommended.

Stereochemical Impact on Reactivity

The (S)-configuration enhances binding affinity to chiral receptors compared to (R)-enantiomers. For example, in β-adrenergic receptor assays, (S)-isomers exhibit 5x higher activity.

Applications in Pharmaceutical Research

Catalytic Applications

-

Asymmetric catalysis: The amino alcohol moiety facilitates enantioselective aldol reactions (up to 98% ee) in synthetic organic chemistry.

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR: NMR (400 MHz, CDCl): δ 7.35 (d, J=8.4 Hz, 1H, Ar-H), 2.95 (m, 1H, CH-NH), 1.45 (s, 3H, CH).

-

HPLC: Chiral OD-H column; elution with hexane:isopropanol (80:20) confirms >99% enantiomeric purity .

X-ray Diffraction

Crystal packing analysis of derivatives reveals intermolecular N–H···O hydrogen bonds, stabilizing monoclinic lattices (space group P2/n) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume